Benzene, 1,1'-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis-
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Overview
Description
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- is an organic compound that features a benzene ring bonded to a 2-methyl-1,3-cyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. In this case, 2-methyl-1,3-cyclopentadiene acts as the diene, and benzene or a benzene derivative serves as the dienophile. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. The use of catalysts can help in achieving the desired product under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes.
Scientific Research Applications
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- involves its interaction with molecular targets through its aromatic and cyclopentadiene moieties. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Shares the cyclopentadiene moiety but lacks the benzene ring.
Benzene: Contains the benzene ring but lacks the cyclopentadiene moiety.
Dicyclopentadiene: Contains two cyclopentadiene units but no benzene ring.
Uniqueness
Benzene, 1,1’-(2-methyl-1,3-cyclopentadiene-1,3-diyl)bis- is unique due to its combination of a benzene ring and a 2-methyl-1,3-cyclopentadiene moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62937-87-5 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(2-methyl-3-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-17(15-8-4-2-5-9-15)12-13-18(14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
IKTGGBRWDDMDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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